3,5-Dimethyl-1,2,4-trithiolane is a heterocyclic organosulfur compound known for its pungent, roasted meat-like aroma. It exists as cis and trans isomers. [] It is found naturally in various food sources, particularly those that undergo thermal processing, like roasted meat and durian fruit. [, ] While it contributes significantly to the desirable aroma of these foods, its presence has also been linked to the artificial ripening of fruits using calcium carbide. []
Synthesis Analysis
Reaction of Acetaldehyde with Hydrogen Sulfide: This method utilizes a simple reaction scheme where acetaldehyde reacts with hydrogen sulfide in the presence of a catalyst to yield the desired product. []
Cyclization of Propanedithiol: Another method involves the cyclization of propanedithiol using oxidizing agents, leading to the formation of the trithiolane ring. [, ]
Molecular Structure Analysis
3,5-Dimethyl-1,2,4-trithiolane comprises a five-membered ring containing three sulfur atoms and two methyl substituents. The presence of sulfur atoms in the ring significantly influences its chemical reactivity and its distinct aroma. []
Chemical Reactions Analysis
Formation from Divinyl Sulfide: 3,5-Dimethyl-1,2,4-trithiolane can be formed through the transformation of divinyl sulfide, an impurity found in technical-grade calcium carbide. This process is thought to be facilitated by ethylene-releasing enzymes present in fruits. []
Formation through Maillard Reaction and Strecker Degradation: Studies have shown that this compound can be generated via complex reactions involving cysteine, ribose, and phospholipids at high temperatures. [] It is also formed through the Maillard reaction/Strecker degradation of cysteine with Furaneol, and through reactions involving hydrogen sulfide and Furaneol. [] These reactions are significant contributors to the formation of meaty aroma compounds in cooked food.
Applications
Ripeness Marker for Fruits: Its presence can be an indicator of artificial ripening methods, particularly in fruits like sapota, where its detection suggests the use of technical-grade calcium carbide. []
Research Tool: This compound serves as a valuable tool in scientific research, particularly in food chemistry and aroma analysis, to investigate the Maillard reaction and other complex chemical pathways related to flavor development. [, ]
Related Compounds
Thialdine
Relevance: Thialdine is a significant sulfur-containing volatile compound found in durian fruit alongside 3,5-Dimethyl-1,2,4-trithiolane []. In the wild edible plant Acacia pennata, thialdine is the dominant flavor component, reaching up to 79.51% of the total volatile content []. This highlights the importance of sulfur compounds in shaping the aroma profile of various plants, including those where 3,5-Dimethyl-1,2,4-trithiolane is a key volatile.
1,2,4-Trithiolane
Relevance: Like 3,5-Dimethyl-1,2,4-trithiolane, 1,2,4-trithiolane is found in the volatile profile of durian fruit [, ]. This structural similarity suggests a possible shared biosynthetic pathway or precursor in the durian fruit. Additionally, the presence of both compounds in durian underscores the rich diversity of sulfur-containing volatiles contributing to the fruit's unique aroma.
1,3,5-Trithiane
Relevance: 1,3,5-Trithiane is identified in the volatile profile of both durian fruit [] and Lentinus edodes mushrooms [], showcasing its presence in diverse edible species. While structurally distinct from 3,5-Dimethyl-1,2,4-trithiolane, its presence in these organisms suggests a broader role of cyclic sulfur compounds in plant and fungal biochemistry and their contribution to flavor profiles.
Relevance: While not a sulfur-containing compound, ethyl 2-methylbutanoate is the most impactful non-sulfurous odorant in durian fruit []. This highlights the complex interplay of various chemical classes, including esters and sulfur compounds like 3,5-Dimethyl-1,2,4-trithiolane, in shaping the overall aroma of durian.
Diethyl Disulfide
Relevance: Diethyl disulfide is identified as a major volatile compound in several durian cultivars alongside 3,5-Dimethyl-1,2,4-trithiolane, particularly those where sulfur-containing volatiles are predominant []. This further emphasizes the diversity of sulfur compounds in durian and suggests a potential contribution of diethyl disulfide to the overall strong aroma of certain cultivars.
Diethyl Trisulfide
Relevance: Similar to diethyl disulfide, diethyl trisulfide is found as a major volatile in durian cultivars abundant in sulfur-containing volatiles, alongside 3,5-Dimethyl-1,2,4-trithiolane []. This suggests that both disulfides and trisulfides, along with other sulfur-containing compounds, contribute to the complex and potent aroma profile of durian fruit.
2,4-Dimethyl-3-thiazoline
Relevance: 2,4-Dimethyl-3-thiazoline is identified as a key meat-like flavor compound formed during the extrusion of wheat flour with added cysteine []. The presence of this compound in a model system designed to understand meat flavor development highlights the potential role of cysteine degradation in forming sulfur-containing volatiles like 3,5-Dimethyl-1,2,4-trithiolane, which is also found in cooked meat [].
2-Methylthiazolidine
Relevance: Like 2,4-Dimethyl-3-thiazoline, 2-Methylthiazolidine is a significant product in model systems studying the formation of meat-like flavors from cysteine degradation [, ]. This strengthens the link between cysteine breakdown and the generation of sulfur-containing volatiles, suggesting a possible shared pathway for forming these compounds, including 3,5-Dimethyl-1,2,4-trithiolane, in cooked meat.
2,4,6-Trimethyl-perhydro-1,3,5-dithiazine
Relevance: This compound, along with 3,5-Dimethyl-1,2,4-trithiolane, contributes to the characteristic flavor of fried chicken []. Their co-occurrence in cooked meat suggests that both compounds might originate from similar precursors or reaction pathways during thermal processing.
4, 6‐Dimethyl‐2,3,5,7‐tetrathiaoctane
Relevance: This compound was recently identified as a constituent of roasted pork meat and was successfully synthesized from 3,5-Dimethyl-1,2,4-trithiolane []. This synthesis suggests a potential biosynthetic link between the two compounds in the context of meat flavor development during cooking.
3,6-Dimethyl-1,2,4,5-tetrathiane
Relevance: This compound is a major product formed in Maillard reaction mixtures of cysteine and ribose, a model system used to study flavor development in cooked food []. The presence of 3,6-Dimethyl-1,2,4,5-tetrathiane in such a model, along with other sulfur-containing heterocycles, suggests that similar reactions involving cysteine might contribute to the formation of 3,5-Dimethyl-1,2,4-trithiolane in various food matrices.
S-Alkyl Esters of Alkylthiocarboxylic Acids
Relevance: These compounds, along with 3,5-Dimethyl-1,2,4-trithiolane, were identified as uncommon plant volatiles in durian fruit []. This finding highlights the presence of diverse and unusual sulfur-containing compounds in durian, contributing to its complex aroma profile.
Properties
CAS Number
23654-92-4
Product Name
3,5-Dimethyl-1,2,4-trithiolane
IUPAC Name
3,5-dimethyl-1,2,4-trithiolane
Molecular Formula
C4H8S3
Molecular Weight
152.3 g/mol
InChI
InChI=1S/C4H8S3/c1-3-5-4(2)7-6-3/h3-4H,1-2H3
InChI Key
HFRUNLRFNNTTPQ-UHFFFAOYSA-N
SMILES
CC1SC(SS1)C
Solubility
insoluble in water; soluble in fat
Canonical SMILES
CC1SC(SS1)C
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